![molecular formula C18H19NO6 B3936531 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B3936531.png)
3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde
Overview
Description
3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde, also known as MNBA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it an ideal candidate for various applications, including drug discovery and development.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde has been shown to bind to specific receptors, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde has been shown to have a range of biochemical and physiological effects. For example, 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Advantages and Limitations for Lab Experiments
3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde has several advantages for use in lab experiments. For example, 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde is a highly potent inhibitor of various enzymes and receptors, making it an ideal candidate for the development of new drugs. Additionally, 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde has a unique structure that makes it an interesting compound to study. However, 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde also has some limitations. For example, the synthesis of 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde is a complex process that requires expertise in organic chemistry. Additionally, 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde is a relatively new compound, and its long-term effects are not fully understood.
Future Directions
There are several future directions for the study of 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde. One potential direction is the development of new drugs based on the structure of 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde. 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde has been shown to have potent inhibitory effects on various enzymes and receptors, making it an ideal candidate for drug development. Additionally, further studies are needed to understand the long-term effects of 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde and its potential use in various applications, including neurodegenerative diseases and cancer.
Scientific Research Applications
3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde has been studied extensively for its potential use in scientific research. One of the most promising applications of 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde is in drug discovery and development. 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde has been shown to have potent inhibitory effects on various enzymes and receptors, making it an ideal candidate for the development of new drugs.
properties
IUPAC Name |
3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-23-18-12-14(13-20)4-9-17(18)25-11-3-2-10-24-16-7-5-15(6-8-16)19(21)22/h4-9,12-13H,2-3,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSPYGFOMSVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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